molecular formula C22H20O8 B1231601 Austocystin D CAS No. 55256-53-6

Austocystin D

Cat. No. B1231601
CAS RN: 55256-53-6
M. Wt: 412.4 g/mol
InChI Key: VXTQFTUOAJRUDO-IFMALSPDSA-N
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Description

Austocystin D is a natural product that has been found to possess potent anticancer properties. It is a member of the cystine knot family of peptides and is produced by the Australian funnel-web spider, Austrochilus sp. This peptide has attracted significant attention from researchers due to its unique structure and potential therapeutic applications.

Scientific Research Applications

Cytotoxic Agent with Antitumor Activity

Austocystin D has been identified as a potent cytotoxic agent with notable antitumor activity. This effectiveness is particularly evident in cells expressing the multidrug resistance transporter MDR1. The mechanism behind its selective cytotoxicity is linked to its activation by cytochrome P450 (CYP) enzymes in specific cancer cell lines, leading to DNA damage. This selectivity for particular cell lines underlines its potential in targeting or overcoming chemoresistance in cancer treatments (Marks et al., 2011).

Biosynthetic Study

In the study of its biosynthetic origins, the 13C NMR spectrum of Austocystin D, a mycotoxin produced by Aspergillus ustus, was assigned. This study elucidates the pathway from anthraquinone to xanthone in its biosynthesis, providing insight into its molecular structure and formation (Horak et al., 1983).

Novel Metabolite Discovery

Extraction from Aspergillus ustus revealed Austocystin D as one of the novel metabolites named austocystins. These compounds, characterized as dihydrofuro xanthenones, were identified through chemical degradation and NMR techniques, contributing to the understanding of fungal metabolites and their potential applications (Steyn & Vleggaar, 1974).

Inhibitor of Protein Tyrosine Phosphatases

Austocystin D, among other mycotoxins, showed significant inhibitory activity against protein tyrosine phosphatases (PTPs). This suggests a potential role in therapeutic applications related to diseases where PTPs are key factors, like certain cancers and metabolic diseases (Liang et al., 2020).

properties

IUPAC Name

(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQFTUOAJRUDO-IFMALSPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970589
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Austocystin D

CAS RN

55256-53-6
Record name (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55256-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Austocystin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
KM Marks, ES Park, A Arefolov, K Russo… - Journal of natural …, 2011 - ACS Publications
… The natural product austocystin D was identified as a potent cytotoxic agent … austocystin D’s selective cytotoxic activity. Here we show that the selective cytotoxic action of austocystin D …
Number of citations: 44 pubs.acs.org
RM Horak, PS Steyn, R Vleggaar - Journal of the Chemical Society …, 1983 - pubs.rsc.org
… of austocystin D, a mycotoxin produced by Aspergillus ustus MRC 1163, allowed a study of its biosynthetic origin. The complete 13C–13C coupling pattern in austocystin D enriched …
Number of citations: 1 pubs.rsc.org
S Li, J Hu, L Zhang, L Zhang, Y Sun… - Journal of Pharmacy …, 2013 - academic.oup.com
… Austocystin D (AD) is a poorly water-soluble natural product … The selective cytotoxic action of austocystin D is caused by its … Therefore, austocystin D might be a potential drug candidate …
Number of citations: 12 academic.oup.com
M Nand, P Maiti, R Pant, M Kumari, S Chandra… - …, 2016 - ncbi.nlm.nih.gov
… As a result 4 compounds were finally screened namely Granulatimide, Danorubicin, Penicinoline and Austocystin D with lowest binding energy which were -6.5 kcal/mol, -6.1 kcal/mol, -…
Number of citations: 14 www.ncbi.nlm.nih.gov
KM Pearson - 2000 - search.proquest.com
… UV spectral analysis showed that two peaks in the 90% fraction had identical UV traces com pared with austocystin D; one of those peaks was, in fact, austocystin D (0.2 mg more). The …
Number of citations: 1 search.proquest.com
Z Jiang, H Wang, L Li, Z Hou, W Liu, T Zhou, Y Li… - Future …, 2019 - Future Medicine
… austocystin D, afatinib. The effects of these drugs may be … Austocystin D and afatinib are negatively correlated with … effect of gefitinib, afatinib and austocystin D on the expression of MUC …
Number of citations: 9 www.futuremedicine.com
C Ireland, W Aalbersberg, R Andersen… - Pharmaceutical …, 2003 - Taylor & Francis
… of austocystin D generated in … austocystin D against MIP was determined to be 0.001mg/mL, while its IC50 against SW620 was 0.9mg/mL. It was further demonstrated that austocystin D …
Number of citations: 31 www.tandfonline.com
PS Steyn, R Vleggaar - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… austocystin D (23) gave the dihydro-derivative (27). Chemical evidence for the presence of four hydroxy-groups in austocystin D … Methylation of austocystin D (23) yielded the di(25) and …
Number of citations: 53 pubs.rsc.org
L Xie, R Huang, H Huang, X Liu, J Yu - Frontiers in Pharmacology, 2022 - frontiersin.org
… In addition, using the CTRP drug database, we found that sensitivity to austocystin D and erlotinib increased as LMOD1, MAB21L2, and ASPN expression increased (Figure 5H). …
Number of citations: 1 www.frontiersin.org
FC Wehner, PG Thiel, SJ Van Rensburg… - Mutation Research …, 1978 - Elsevier
… The structure of 3a,8a-dihydrofuro[2,3-b]benzofuran occurs m various toxic natural products mcludmg aflatoxm B1, sterigmatocystin, versicolonn A, austocystm A and austocystin D. As …
Number of citations: 178 www.sciencedirect.com

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